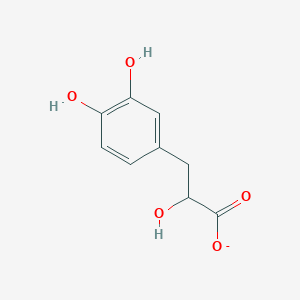

3-(3,4-Dihydroxyphenyl)lactate

Description

Role in Plant and Microbial Metabolism

In plants, particularly in the Lamiaceae family, 3-(3,4-dihydroxyphenyl)lactate is a precursor in the biosynthesis of rosmarinic acid. ebi.ac.uk Rosmarinic acid synthase, an enzyme, catalyzes the esterification of caffeic acid and 3,4-dihydroxyphenyllactic acid to form rosmarinic acid. ebi.ac.uk The biosynthesis of rosmarinic acid involves the enzyme (R)-3-(3,4-dihydroxyphenyl)lactate dehydrogenase, which acts on (R)-3-(3,4-dihydroxyphenyl)lactate. kegg.jp This compound is also involved in the tyrosine metabolism pathway. genome.jpgenome.jp

The gut microbiota is significantly involved in the metabolism of various compounds, including polyphenols. frontiersin.org Several gut microbiome species, particularly from the Firmicutes, Bacteroidetes, and Proteobacteria phyla, are linked to the metabolism of this compound. nih.gov For instance, Clostridium sporogenes can deaminate levodopa (B1675098) to 3-(3,4-dihydroxyphenyl)propionic acid, with 3-(3,4-dihydroxyphenyl)lactic acid being an intermediate product. biorxiv.org

Involvement in Human Metabolism

In humans, this compound is a known catecholamine metabolite found in the plasma of newborns and in normal urine. chemfont.ca It is also a metabolite of L-DOPA. researchgate.net The compound's presence and concentration can be indicative of certain metabolic states and conditions. For example, it has been investigated for its potential role in oxidative stress. nih.gov Studies have shown a link between gut-microbiome derived 3-(4-hydroxyphenyl)lactate (B1241504) and nonalcoholic fatty liver disease (NAFLD), suggesting its potential as a biomarker. nih.gov

The metabolism of this compound involves several enzymes. Sulfotransferase family cytosolic 2B member 1 and UDP-glucuronosyltransferase 1-1 are involved in its transformation, for instance, by converting it to 3-(3,4-dihydroxyphenyl)-2-(sulfooxy)propanoic acid. hmdb.ca

Structure

3D Structure

Properties

Molecular Formula |

C9H9O5- |

|---|---|

Molecular Weight |

197.16 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/p-1 |

InChI Key |

PAFLSMZLRSPALU-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 3 3,4 Dihydroxyphenyl Lactate

Precursor Metabolism and Enzymatic Transformationsresearchgate.net

The journey to 3-(3,4-dihydroxyphenyl)lactate begins with the metabolism of key precursor molecules. These initial steps are crucial in setting the stage for the eventual synthesis of this dihydroxyphenyl compound.

Intermediates and Key Metabolic Junctions, e.g., 3,4-Dihydroxyphenylpyruvateuniprot.orgfrontiersin.orggenome.jpgenome.jp

A pivotal intermediate in the conversion of L-DOPA to this compound is 3,4-dihydroxyphenylpyruvate (B1257639) (DHPPA). uniprot.orggenome.jphmdb.caresearchgate.net This α-keto acid is formed through the deamination of L-DOPA. researchgate.netresearchgate.net DHPPA stands at a key metabolic junction, as it can be directed towards various metabolic fates. However, its reduction is the final step in the formation of this compound. uniprot.orgh-its.org The instability of DHPPA under certain conditions can present a challenge in biosynthetic processes. researchgate.net

Enzymology of this compound Formationresearchgate.net

The conversion of precursors to this compound is not a spontaneous process but is meticulously controlled by specific enzymes. These biocatalysts ensure the efficiency and stereospecificity of the reactions.

Hydroxyphenylpyruvate Reductase Activity and Substrate Specificityuniprot.orgfrontiersin.orggenome.jp

A key enzyme in this pathway is hydroxyphenylpyruvate reductase (HPPR). uniprot.orgfrontiersin.orggenome.jp This enzyme catalyzes the NAD(P)H-dependent reduction of the α-keto acid intermediate to the corresponding α-hydroxy acid. uniprot.orggenome.jp While its name suggests a primary affinity for 4-hydroxyphenylpyruvate, HPPR exhibits broad substrate specificity and can efficiently reduce 3,4-dihydroxyphenylpyruvate to this compound. uniprot.orgfrontiersin.orgresearchgate.net The enzyme prefers NADPH over NADH as a cofactor. genome.jp In some organisms, this enzyme is a key component in the biosynthesis of rosmarinic acid, where this compound is an essential building block. uniprot.orgebi.ac.uk

Table 1: Substrate Specificity of Hydroxyphenylpyruvate Reductase (HPPR)

| Substrate | Product |

|---|---|

| 3,4-Dihydroxyphenylpyruvate | This compound uniprot.org |

| 4-Hydroxyphenylpyruvate | 4-Hydroxyphenyllactate uniprot.orgresearchgate.net |

| Phenylpyruvate | Phenylpyruvate researchgate.net |

| Pyruvate (B1213749) | Lactate (B86563) researchgate.net |

| Glyoxylate | Glyoxylate researchgate.net |

| 4-Hydroxy-3-methoxyphenylpyruvate | 4-Hydroxy-3-methoxyphenyllactate researchgate.net |

| Hydroxypyruvate | Hydroxypyruvate researchgate.net |

| 2-Oxoisocaproate | 2-Hydroxyisocaproate researchgate.net |

Other Enzymatic Systems Involved in Biosynthesis (e.g., L-Amino Acid Oxidase, L-Hydroxyisocaproate Dehydrogenase)nih.govnih.govrhea-db.org

Besides HPPR, other enzymatic systems can contribute to the synthesis of this compound. L-amino acid oxidase (L-AAO), for instance, can catalyze the initial conversion of L-DOPA to 3,4-dihydroxyphenylpyruvate. researchgate.netresearchgate.net Subsequently, a different reductase, such as L-hydroxyisocaproate dehydrogenase, can reduce the resulting α-keto acid to (S)-(-)-3-(3,4-dihydroxyphenyl)lactic acid. researchgate.net This highlights the metabolic flexibility and the existence of alternative enzymatic routes for the production of this compound.

Downstream Metabolic Fates and Conjugation Pathwaysresearchgate.net

Once formed, this compound can undergo further metabolic transformations. One of the most significant downstream pathways is its involvement in the biosynthesis of rosmarinic acid. ebi.ac.uk In this pathway, this compound is esterified with caffeic acid, a reaction catalyzed by rosmarinic acid synthase. ebi.ac.uk Additionally, like many phenolic compounds, it can be subject to conjugation reactions, such as glycosylation or sulfation, which can alter its solubility, stability, and biological activity. Mushroom tyrosinase can also act on α-(3,4-dihydroxyphenyl)-lactic acid, leading to its oxidative decarboxylation to form 3,4-dihydroxyacetophenone. nih.gov

Integration into Rosmarinic Acid Biosynthesis

This compound, also known as Danshensu (B613839), is a crucial intermediate in the biosynthesis of rosmarinic acid, a prominent phenolic compound in many plant species. nih.govmdpi.com The formation of rosmarinic acid involves the esterification of caffeic acid and 3-(3,4-dihydroxyphenyl)lactic acid. nih.govmdpi.com The biosynthetic pathway originates from two primary aromatic amino acids: L-phenylalanine, which is converted to the caffeic acid moiety, and L-tyrosine, which is transformed into the 3-(3,4-dihydroxyphenyl)lactic acid moiety. nih.gov

The pathway begins with the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid, a reaction catalyzed by tyrosine aminotransferase (TAT). nih.gov Subsequently, 4-hydroxyphenylpyruvic acid is reduced to (R)-4-hydroxyphenyllactate (pHPL) by hydroxyphenylpyruvate reductase (HPPR). nih.gov

The core reaction involves the enzyme rosmarinate (B7790426) synthase (RAS), which catalyzes the transfer of an acyl group from an activated acid (like caffeoyl-CoA) to the alcohol group of a lactate derivative. nih.govwikipedia.org Specifically, RAS facilitates the esterification between caffeoyl-CoA and this compound to form rosmarinate and Coenzyme A. wikipedia.orgh-its.org In some plant families, such as Lamiaceae, the pathway proceeds by RAS catalyzing the transfer of the 4-coumaroyl group from 4-coumaroyl-CoA to (R)-3-(4-hydroxyphenyl)lactate, producing 4-coumaroyl-(R)-3-(4-hydroxyphenyl)lactate. nih.gov This intermediate then undergoes two hydroxylation steps, catalyzed by cytochrome P450 monooxygenases, to yield rosmarinic acid. nih.govnih.gov

Table 1: Key Enzymes in the Biosynthesis of Rosmarinic Acid Involving this compound

| Enzyme | Abbreviation | Function in Pathway |

|---|---|---|

| Tyrosine aminotransferase | TAT | Catalyzes the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid. nih.gov |

| Hydroxyphenylpyruvate reductase | HPPR | Reduces 4-hydroxyphenylpyruvate and 3,4-dihydroxyphenylpyruvate to their corresponding lactate forms. nih.govresearchgate.net |

| Rosmarinate Synthase | RAS | Catalyzes the esterification of caffeoyl-CoA and this compound to form rosmarinic acid. wikipedia.orgresearchgate.net |

| Cytochrome P450 monooxygenases | P450s | Catalyze the hydroxylation of intermediates to form the final rosmarinic acid structure. nih.govnih.gov |

Formation of Other Biologically Relevant Metabolites

Beyond its role in rosmarinic acid synthesis, this compound is involved in other metabolic transformations. In certain enzymatic reactions, it can be oxidized. For instance, mushroom tyrosinase can catalyze the oxidative decarboxylation of 3-(3,4-dihydroxyphenyl)lactic acid to produce 3,4-dihydroxyacetophenone. nih.gov This reaction is believed to proceed through a transient quinone intermediate that rapidly decarboxylates. nih.gov

Furthermore, this compound can be reversibly converted to 3-(3,4-dihydroxyphenyl)pyruvate. This reaction is catalyzed by a NAD+/NADH-dependent oxidoreductase, highlighting its connection to the broader metabolic network of phenylpropanoids. h-its.orggenome.jp This pyruvate derivative is a key precursor in various metabolic pathways.

In the context of drug metabolism, 3-(3,4-dihydroxyphenyl)lactic acid has been identified as a metabolite of carbidopa (B1219), a medication used in the treatment of Parkinson's disease, in dogs. nih.gov

Occurrence and Distribution in Diverse Biological Systems

Presence in Medicinal Plants (e.g., Salvia miltiorrhiza, Lavandula angustifolia, Origanum vulgare)

This compound is a naturally occurring phenolic acid found in a variety of medicinal plants, particularly within the Lamiaceae family. jst.go.jpscielo.org.ar

Salvia miltiorrhiza : Commonly known as Danshen, this plant is a well-documented source of this compound, where it is referred to as Danshensu. asianpubs.orgacademicjournals.orgmdpi.com It is considered one of the primary water-soluble active components of the plant's root. asianpubs.orgmdpi.com

Origanum vulgare : Studies have confirmed the presence of 3-(3,4-dihydroxyphenyl)lactic acid in oregano. scielo.org.arresearchgate.nettechscience.com It is one of several polyphenols isolated from the leaves and inflorescences of certain subspecies. scielo.org.artechscience.comresearchgate.net

Table 2: Documented Presence of this compound in Selected Medicinal Plants

| Plant Species | Common Name | Family | Documented Presence |

|---|---|---|---|

| Salvia miltiorrhiza | Danshen, Red Sage | Lamiaceae | Yes academicjournals.orgmdpi.comnih.gov |

| Lavandula angustifolia | Lavender | Lamiaceae | Yes jst.go.jpjst.go.jpdntb.gov.ua |

| Origanum vulgare | Oregano | Lamiaceae | Yes scielo.org.arresearchgate.netresearchgate.net |

Detection and Role in Animal Metabolism and Microbial Biotransformation

The presence and metabolic transformation of this compound are not limited to plants. It has been detected in animal systems, often as a product of metabolism. For instance, it has been found in chickens, domestic pigs, and anatidaes (ducks, geese, swans), potentially as a biomarker for the consumption of certain foods. It has also been identified as a urinary metabolite of the drug carbidopa in dogs. nih.gov

Microbial communities, particularly within the gut, play a significant role in the biotransformation of various compounds, including those derived from dietary polyphenols. The gut bacterium Clostridium sporogenes is capable of converting L-DOPA (3,4-dihydroxyphenylalanine) into 3-(3,4-dihydroxyphenyl)propionic acid, with 3-(3,4-dihydroxyphenyl)lactic acid being a key intermediate in this deamination pathway. biorxiv.org Lactic acid bacteria, such as those found in silage, can also produce a range of phenolic metabolites, and hydrocaffeic acid [3-(3,4-dihydroxyphenyl)propanoic acid], a related compound, has been identified in these environments, suggesting complex microbial metabolic activities involving phenylpropanoids. asm.org The compound has also been used in studies involving the human gut bacterium Catenibacillus. nih.gov

Chemical and Chemo Enzymatic Synthesis of 3 3,4 Dihydroxyphenyl Lactate and Its Derivatives

Strategies for Chemical Synthesis and Process Optimization

Chemical synthesis routes to 3-(3,4-dihydroxyphenyl)lactate often start from readily available precursors like 3,4-dihydroxybenzaldehyde (B13553). researchgate.net These multi-step processes typically involve the formation of an intermediate, such as β-(3,4-dihydroxyphenyl)pyruvic acid, which is then reduced to the final product. asianpubs.org

Reduction Methodologies (e.g., Clemmensen Reduction, NaBH4-Mediated Reduction, Pd/C Catalysis)

Several reduction methods have been employed for the synthesis of this compound. The Clemmensen reduction, which utilizes a zinc-mercury amalgam (Zn/Hg) in the presence of hydrochloric acid, has been used to reduce β-(3,4-dihydroxyphenyl)pyruvic acid. asianpubs.orgamazonaws.com However, this method has environmental drawbacks due to the toxicity of the mercury salt. asianpubs.org

Sodium borohydride (B1222165) (NaBH4) offers a less toxic alternative for the reduction step. researchgate.netasianpubs.org A six-step process using NaBH4 resulted in a total yield of 48.4%. asianpubs.orgamazonaws.com

A significant advancement in the reduction methodology is the use of palladium on carbon (Pd/C) as a catalyst for hydrogenation. researchgate.netasianpubs.orgasianpubs.org This method is considered a greener alternative to the traditional Zn/Hg catalysts. asianpubs.orgamazonaws.com Catalytic hydrogenation not only avoids toxic reagents but can also lead to significantly higher yields and shorter reaction times. asianpubs.org

High-Yield Synthesis Protocols and Green Chemistry Approaches

Efforts to optimize the synthesis of this compound have focused on increasing yields and incorporating green chemistry principles. The use of Pd/C catalysis is a prime example of a green chemistry approach, as it replaces toxic heavy metals and allows for catalyst recycling. asianpubs.orgamazonaws.com

Through orthogonal experimental design, a hydrogenation process using a 5% Pd/C catalyst has been optimized. researchgate.netasianpubs.orgasianpubs.org The optimal conditions were identified as a reaction temperature of 60°C, a catalyst amount of 20 wt%, and a pressure of 1.0 MPa, which resulted in a remarkable hydrogenation yield of 99.7%. researchgate.netasianpubs.orgasianpubs.org This optimized protocol also significantly reduced the reaction time from 48 hours to 20 hours. asianpubs.org Microwave-assisted heating has also been explored as a method to improve the yield of the synthesis process. asianpubs.orgamazonaws.com

| Reduction Method | Reagents | Reported Yield | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Clemmensen Reduction | Zn/Hg, HCl | 20-30% (total yield) | Established method | Toxic mercury waste, low yield | asianpubs.org |

| NaBH4-Mediated Reduction | NaBH4 | 48.4% (total yield) | Less toxic than Zn/Hg | Multi-step process | asianpubs.org |

| Pd/C Catalysis | H2, Pd/C | 99.7% (hydrogenation step) | High yield, green (no toxic metals), shorter reaction time | Requires specialized equipment for hydrogenation | researchgate.netasianpubs.orgasianpubs.org |

Enantioselective Synthesis and Stereochemical Control

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-3-(3,4-dihydroxyphenyl)lactate. The biological activity of these enantiomers can differ significantly, making their selective synthesis a critical aspect of its production.

Production of (R)- and (S)-Enantiomers

The enantioselective synthesis of both (R)- and (S)-enantiomers of this compound has been achieved through various methods. One approach involves the enantioselective reduction of a keto lactam precursor using chiral catalysts. For instance, a complex formed from (2S,4S)-l-tert-butoxycarbonyl-4-(diphenylphosphino)-2-(diphenylphosphinomethyl)pyrrolidine, (S,S)-BPPM, and (1,5-cyclooctadiene)-Rh(I) chloride has been used to produce the (R)-enantiomer with an enantiomeric excess (e.e.) of 76%, which can be further purified to >99% e.e. by recrystallization. sci-hub.se Another method utilizes (-)- and (+)-B-chlorodiisopinocamphenylborane (DIP-Chloride®) for the enantioselective reduction of 4,4-dimethyl-l-phenylpyrrolidine-2,3-dione to obtain the corresponding (R)- and (S)-hydroxy lactams. sci-hub.se

Chiral Separation Techniques

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral separation techniques are necessary to isolate the desired enantiomer. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. researchgate.net Chiral stationary phases (CSPs) are employed in HPLC columns to selectively interact with one enantiomer more strongly than the other, allowing for their separation. researchgate.netwindows.net

Several types of CSPs are available, including those based on polysaccharides, proteins, and Pirkle-type or "brush" type phases. researchgate.netwindows.net The separation mechanism can be based on various interactions, such as the formation of reversible diastereomeric metal complexes in ligand exchange chromatography. windows.net For the separation of lactic acid enantiomers, a chirobiotic teicoplanin aglycone column has been utilized with HPLC coupled with tandem mass spectrometry (HPLC/MS/MS). google.com The mobile phase composition, including the organic modifier and additives, as well as the column temperature, are critical parameters that can be optimized to achieve effective chiral separation. researchgate.netgoogle.com

| Technique | Stationary Phase Example | Detection Method | Key Principle | Reference |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., CHIRALPAK AD-RH) | UV | Differential interaction of enantiomers with the chiral stationary phase. | science.gov |

| Chiral HPLC | Pirkle or "Brush" type | UV | Formation of transient diastereomeric complexes. | windows.net |

| Ligand Exchange Chromatography | D-penicillamine complexed with copper ion (e.g., Chirex 3126) | UV | Formation of reversible diastereomeric metal complexes. | windows.net |

| Chiral HPLC-MS/MS | Chirobiotic teicoplanin aglycone | Mass Spectrometry | Enantioselective retention on the chiral stationary phase coupled with sensitive and specific detection. | google.com |

Chemo-enzymatic Approaches for Stereospecific Production

Chemo-enzymatic synthesis combines chemical reactions with enzymatic transformations to produce a target molecule with high stereospecificity. This approach is particularly valuable for producing enantiomerically pure this compound.

A common chemo-enzymatic route starts with the chemical synthesis of β-(3,4-dihydroxyphenyl)pyruvic acid from 3,4-dihydroxybenzaldehyde and acetyl glycine. ciac.jl.cn The resulting pyruvic acid is then subjected to an enzymatic reduction to yield the desired enantiomer of this compound. ciac.jl.cn

The production of (R)-(+)-3-(3,4-dihydroxyphenyl)lactic acid has been demonstrated in an enzyme membrane reactor with an optical purity exceeding 99%. researchgate.net This continuous process offers high space-time yields, making it an attractive method for large-scale production. researchgate.net

Rational Design and Synthesis of Structural Analogs and Derivatives for Mechanistic Research

The therapeutic potential of this compound, also known as Danshensu (B613839), is hindered by inherent chemical instability, particularly the oxidation-prone catechol (3,4-dihydroxyphenyl) group, and suboptimal pharmacokinetic properties such as poor cellular permeability and bioavailability. mdpi.comdovepress.com To overcome these limitations and to effectively probe its biological mechanisms, researchers have employed rational design strategies to create structural analogs and derivatives. These modifications aim to enhance stability, improve liposolubility for better membrane penetration, and serve as tools to investigate the specific molecular pathways through which Danshensu exerts its effects. mdpi.comnih.gov

A primary strategy involves the protection of the chemically reactive phenolic hydroxyl groups with moieties that could be hydrolyzed in vivo to release the active parent compound. nih.gov This pro-drug approach improves stability and bioavailability. Another significant approach is "medicinal chemical hybridization," which involves conjugating Danshensu with other bioactive molecules, such as amino acids, to create novel compounds with potentially synergistic or enhanced activities. nih.govnih.gov

Synthesis of Ester Derivatives

To enhance chemical stability and liposolubility, the phenolic hydroxyl groups of Danshensu have been protected with acetyl or methylene (B1212753) groups. nih.gov For instance, (R)-methyl 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoate was synthesized via the catalytic hydrogenation of (Z)-methyl 2-acetoxy-3-(3,4-diacetoxyphenyl)-2-propenoate, achieving an excellent enantiomeric excess of 92% and a yield greater than 89%. nih.gov A similar strategy was used for (R)-methyl 2-acetoxy-3-(3,4-methylenedioxyphenyl)propanoate. nih.gov

Another example is the synthesis of Danshensu ethyl ester (DEE), which exhibits higher chemical stability, stronger liposolubility, and greater resistance to oxidation compared to the parent compound. dovepress.com The synthesis of DEE involves the alkaline degradation of salvianolic acid B from Salvia miltiorrhiza to yield Danshensu, followed by purification and esterification with ethanol (B145695) under acidic catalysis. dovepress.com These ester derivatives are designed to cross cell membranes more easily and then be hydrolyzed to release Danshensu, allowing researchers to study its intracellular effects. dovepress.comnih.gov

Synthesis of Amide and Thioester Conjugates

The principle of medicinal chemical hybridization has been applied to synthesize novel conjugates of Danshensu with cysteine and its derivatives. nih.govnih.gov This strategy aimed to create compounds with improved biological activity for mechanistic studies in cardiovascular protection. nih.gov A series of amide and thioester conjugates were designed and synthesized. nih.gov

One notable derivative is a compound synthesized by linking Danshensu and cysteine, referred to as DSC [4-(2-acetoxy-3-((R)-3-(benzylthio)-1-methoxy-1-oxopropan-2-ylamino)-3-oxopropyl)-1,2-phenylene diacetate]. frontiersin.org This conjugate was created to investigate inflammatory pathways in diseases like acute pancreatitis. frontiersin.org

The synthesis of these conjugates allows for detailed investigation into their mechanisms of action. For example, studies using these derivatives have explored their effects on oxidative stress and apoptosis pathways. mdpi.comnih.govnih.gov

Mechanistic Insights from Analogs and Derivatives

The rationally designed analogs have been instrumental in elucidating the molecular mechanisms of Danshensu's biological activities. By using stabilized derivatives, researchers can more reliably study cellular responses.

The table below summarizes key derivatives and the mechanistic insights gained from their application in research.

| Derivative/Analog | Design Rationale | Key Mechanistic Findings | Reference |

|---|---|---|---|

| (R)-methyl 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoate | Improve chemical stability and liposolubility by protecting phenolic hydroxyls. Acts as a pro-drug. | Inhibited hypoxia-induced apoptosis by up-regulating Bcl-2 expression and down-regulating Bax and caspase-3 expression. | nih.gov |

| Danshensu ethyl ester (DEE) | Increase stability, liposolubility, and resistance to oxidation for enhanced cell permeability. | Attenuated acute lung injury by targeting and inhibiting the NLRP3 inflammasome. | dovepress.com |

| Danshensu-cysteine amide and thioester conjugates | Medicinal chemical hybridization to improve bioactivity for cardiovascular protection studies. | Protected human umbilical vein endothelial cells (HUVECs) from H₂O₂-induced injury by increasing glutathione (B108866) (GSH) activity and decreasing malondialdehyde (MDA) levels. Regulated apoptosis-related proteins (Bax, p53, PARP, caspase-3, caspase-9, Bcl-2). | nih.gov |

| Danshensu-cysteine conjugate (DSC) | Hybrid molecule to investigate anti-inflammatory and anti-apoptotic effects. | Protected against H₂O₂-induced cytotoxicity in a concentration-dependent manner. Suppressed inflammatory responses in acute pancreatitis by inhibiting NF-κB, STAT3, and the NLRP3 inflammasome. | mdpi.comfrontiersin.org |

These studies demonstrate the power of rational design in creating chemical tools to overcome the limitations of a natural product. The synthesized analogs not only exhibit improved properties but also enable a deeper understanding of the parent compound's therapeutic mechanisms, such as its role in regulating apoptosis, oxidative stress, and inflammation. nih.govnih.govfrontiersin.org For instance, the use of Danshensu-cysteine conjugates helped to confirm that the compound's protective effects were related to its mitochondrial-protective effect and the regulation of key apoptosis-related proteins. nih.gov Similarly, DEE was used to specifically probe the role of the NLRP3 inflammasome in acute lung injury models. dovepress.com

Biological Roles and Mechanistic Investigations of 3 3,4 Dihydroxyphenyl Lactate

Interplay with Neurotransmitter Pathways as a Precursor or Modulator

While 3-(3,4-dihydroxyphenyl)lactate (DHP-LA), also known as Danshensu (B613839), is a major water-soluble component of Salvia miltiorrhiza, its direct role as a neurotransmitter precursor is less established than that of L-DOPA. However, research suggests it plays a modulatory role in various neurological and physiological pathways. For instance, L-3,4-dihydroxyphenylalanine (L-DOPA) itself is considered a potential neurotransmitter or neuromodulator, in addition to being a precursor to dopamine (B1211576). nih.gov This suggests that related dihydroxyphenyl compounds could have complex roles in the central nervous system.

Studies have shown that phytochemicals can influence neuroprotection by reducing oxidative stress and mitochondrial dysfunction, which are key factors in neurodegenerative diseases. nih.gov They can activate signaling pathways like the nuclear factor E2-related factor 2 (Nrf2)/antioxidant response element (ARE), which enhances the expression of antioxidant genes. nih.gov While not a direct precursor, the antioxidant and anti-inflammatory properties of DHP-LA contribute to a cellular environment that supports healthy neurotransmitter function.

Molecular Mechanisms of Antioxidant Activity and Reactive Species Modulation

The antioxidant activity of this compound is a cornerstone of its biological effects. This activity stems from its chemical structure, particularly the catechol (3,4-dihydroxyphenyl) moiety, which is highly effective at scavenging free radicals. researchgate.net

Attenuation of Oxidative Stress in Experimental Models

DHP-LA has been shown to effectively attenuate oxidative stress in various experimental models. In human peritoneal mesothelial cells exposed to high glucose levels, DHP-LA significantly decreased reactive oxygen species (ROS) levels in a dose- and time-dependent manner. nih.gov It also upregulated the expression of heme oxygenase-1 (HMOX1), an enzyme with antioxidant properties. nih.gov In models of ischemia-reperfusion injury in rat mesentery, DHP-LA pretreatment significantly reduced peroxide production. researchgate.net The antioxidant properties of DHP-LA are linked to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. sci-hub.se This protective mechanism is crucial in conditions where oxidative stress is a key pathological factor. nih.govmdpi.com

Modulation of Cellular Signaling Pathways and Adhesion Molecule Expression

This compound influences cellular functions by modulating key signaling pathways and the expression of adhesion molecules, which are critical in inflammatory responses.

Interference with CD11b/CD18 Expression in Neutrophils

DHP-LA has been found to interfere with the expression of the adhesion molecule complex CD11b/CD18 (also known as Mac-1) on neutrophils. researchgate.net In vitro studies have demonstrated that DHP-LA can inhibit the increased expression of CD11b/CD18 on neutrophils that is typically induced by inflammatory stimuli. researchgate.net Specifically, DHP-LA was shown to attenuate the expression of CD11b and CD18 in rat neutrophils challenged with a photochemical reaction. researchgate.net This inhibition of adhesion molecule expression is a key mechanism by which DHP-LA can reduce the adhesion of neutrophils to the endothelium, a critical step in the inflammatory process. researchgate.netnih.gov

Regulation of Inflammatory Mediators (e.g., TNF-alpha) in Cellular Contexts

DHP-LA also plays a role in regulating inflammatory mediators like TNF-alpha. In vitro experiments have shown that DHP-LA can significantly attenuate the production of H₂O₂ in neutrophils stimulated by TNF-alpha in combination with fMLP. researchgate.net Furthermore, related phenolic compounds have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the expression of pro-inflammatory genes, including those for adhesion molecules and cytokines like TNF-alpha. nih.govnih.gov By inhibiting these inflammatory pathways, DHP-LA can help to mitigate the inflammatory response. researchgate.net

Interactions with Endogenous Enzyme Systems and Inhibition Kinetics

Competitive Inhibition of Aromatic Amino Acid Decarboxylase

This compound, also known as Danshensu, has been identified as a competitive inhibitor of aromatic amino acid decarboxylase (AADC). nih.govresearchgate.net Unlike substrates of AADC, such as L-DOPA, this compound is not decarboxylated by the enzyme. nih.govresearchgate.net This inhibitory action is significant as AADC is a key enzyme in the biosynthesis of crucial neurotransmitters.

Studies have shown that by inhibiting AADC, this compound can potentiate the effects of L-DOPA in mice. nih.govresearchgate.net However, it does not appear to influence the effects of L-5-hydroxytryptophan (L-5-HTP). nih.govresearchgate.net This suggests a degree of selectivity in its modulatory effects on catecholaminergic pathways. Other compounds, such as 2-(Fluoromethyl)-3-(3,4-dihydroxyphenyl)alanine, also exhibit potent, irreversible inhibition of AADC. nih.gov

Enzymatic Oxidation Pathways and Intermediate Formation (e.g., Quinone Methide)

The enzymatic oxidation of this compound, particularly by tyrosinase, follows a complex pathway involving transient intermediates. nih.govnih.gov Mushroom tyrosinase catalyzes the oxidation of o-diphenols to o-benzoquinones. nih.govnih.gov In the case of this compound, this oxidation leads to the formation of a conventional quinone product. nih.govgrafiati.com

This quinone is unstable and undergoes rapid decarboxylation to form a transient quinone methide intermediate. nih.govgrafiati.com The formation of this quinone methide is a critical step in the subsequent reactions. nih.govmdpi.com Through a coupled dieneone-phenol rearrangement and ketol-enol tautomerism, the quinone methide is ultimately transformed into 3,4-dihydroxyacetophenone as the major isolatable end product. nih.govnih.govgrafiati.com This pathway highlights the reactivity of the initial quinone and the pivotal role of the quinone methide in determining the final product. mdpi.com

Contributions to Plant Secondary Metabolism and Ecological Significance

This compound is a component of the secondary metabolism of various plants, including Salvia miltiorrhiza, Prunella vulgaris var. lilacina, and lavender (Lavandula angustifolia). frontiersin.orgresearchgate.netjst.go.jp As a phenolic compound, it can be involved in allelopathic interactions, where one plant influences the growth of another through the release of chemical compounds. researchgate.netresearchgate.net Phenolic compounds are a major class of secondary metabolites known to play significant roles in ecological processes. researchgate.netresearchgate.net

Biological Activity in In Vitro and In Vivo (Non-human) Research Models

Amelioration of Microvascular Disturbance in Rat Mesentery Models

Research has demonstrated the potential of this compound to alleviate microvascular disturbances induced by ischemia-reperfusion (I/R) in rat mesentery models. researchgate.net In these studies, administration of the compound was shown to interfere with both peroxide production and the expression of adhesion molecules on neutrophils. researchgate.netnih.gov

Specifically, this compound attenuated the I/R-induced increase in the number of adherent leukocytes in venules and reduced the leakage of FITC-albumin. researchgate.net In vitro experiments further supported these findings, showing that the compound significantly reduced the production of hydrogen peroxide by neutrophils and the expression of CD11b/CD18. researchgate.net These antioxidant and anti-inflammatory effects contribute to its protective role in the microcirculation. nih.gov

Anxiolytic-like Effects in Murine Models

Studies in mice have revealed the anxiolytic-like properties of this compound. researchgate.netjst.go.jp Behavioral tests, such as the elevated plus-maze and the hole-board test, showed that administration of the compound produced significant anxiolytic effects without causing sedation or muscle relaxation. researchgate.net

Further investigation into the mechanism of action suggests that the anxiolytic effects of this compound are mediated, at least in part, through the dopaminergic system. researchgate.net The anxiolytic-like properties were blocked by a dopamine D1 receptor antagonist but not by antagonists of 5-HT1A or α1-adrenergic receptors. researchgate.net This indicates a specific interaction with dopaminergic pathways in mediating its effects on anxiety-like behaviors in mice. researchgate.net Other natural small-molecule phenols have also been investigated for their anxiolytic potential. nih.govresearchgate.netacs.org

Future Directions and Emerging Research Areas

Development of Advanced Biocatalytic Systems for Sustainable and Enantioselective Production

The chemical synthesis of 3-(3,4-dihydroxyphenyl)lactate often involves multiple steps, low yields, and the use of potentially toxic catalysts. researchgate.net Consequently, there is a significant push towards developing advanced biocatalytic systems for its sustainable and enantioselective production. These systems leverage enzymes to perform specific chemical transformations, offering a greener and more efficient alternative to traditional chemical synthesis.

One promising approach involves the use of enzyme membrane reactors. Research has demonstrated the production of (R)-(+)-3-(3,4-dihydroxyphenyl)lactic acid with an optical purity exceeding 99% using such a system. researchgate.net This method allows for continuous production and high space-time yields. researchgate.net Another strategy involves the use of whole-cell biocatalysts. For instance, Escherichia coli cells have been engineered to co-express multiple enzymes, such as L-amino acid deaminase, D-lactate dehydrogenase, and glucose dehydrogenase, to produce D-3-(3,4-dihydroxyphenyl)lactic acid. researchgate.net Optimizing the expression levels of these enzymes and the reaction conditions has been shown to significantly increase product yield. researchgate.net

Researchers are also exploring novel enzymes and enzymatic cascades. D-lactate dehydrogenases (D-LDH) from various lactic acid bacteria are being investigated for their potential in producing D-3-(3,4-dihydroxyphenyl)lactic acid and other D-2-hydroxy acids. nih.gov The development of redox self-sufficient biocatalyst systems is another area of focus, aiming to simplify the process and reduce the need for external cofactors. unibe.ch

Table 1: Examples of Biocatalytic Systems for this compound Production

| Biocatalytic System | Target Product | Key Enzymes/Organisms | Reported Yield/Purity | Reference |

| Enzyme Membrane Reactor | (R)-(+)-3-(3,4-Dihydroxyphenyl)lactic acid | Enzyme from Coleus blumei cell cultures | >99% optical purity | researchgate.net |

| Whole-cell Biocatalyst | D-3-(3,4-Dihydroxyphenyl)lactic acid | Engineered Escherichia coli (co-expressing L-amino acid deaminase, D-lactate dehydrogenase, glucose dehydrogenase) | 378% increase in production with optimized strain | researchgate.net |

| Enzymatic Synthesis | (S)-(-)-3-(3,4-Dihydroxyphenyl)lactic acid | L-Hydroxyisocaproate dehydrogenase | - | researchgate.net |

| Whole-cell Biocatalyst | D-phenyllactic acid and other D-2-hydroxy acids | D-lactate dehydrogenase from Lactobacillus rossiae | >99% enantiomeric excess for D-PLA | nih.gov |

This table is not exhaustive and represents selected examples from the literature.

Elucidation of Novel Biological Pathways and Mechanistic Interactions in Understudied Systems

While the role of this compound as a metabolite of L-DOPA and a precursor to rosmarinic acid is established, its involvement in other biological pathways is an active area of investigation. researchgate.netebi.ac.uk Recent studies have uncovered a novel pathway for L-DOPA metabolism by commensal Bifidobacteria species, which convert L-DOPA to 3-(3,4-dihydroxyphenyl)lactic acid. researchgate.net This finding suggests a previously unknown interaction between gut microbiota and Parkinson's disease medication, where the compound appears to be a byproduct of NAD+ regeneration. researchgate.net

The biosynthesis of rosmarinic acid, an ester of caffeic acid and 3-(3,4-dihydroxyphenyl)lactic acid, provides another context for exploring novel pathways. ebi.ac.uk The enzyme rosmarinic acid synthase (RAS) catalyzes the formation of this ester. ebi.ac.uk Understanding the regulation of RAS and the upstream pathways that supply its substrates, including 3-(3,4-dihydroxyphenyl)lactic acid, in various plant species is crucial for a complete picture of its biological significance. ebi.ac.uk

Future research will likely focus on identifying and characterizing the enzymes and genes involved in the biosynthesis and metabolism of this compound in a wider range of organisms. This includes investigating its potential roles in signaling pathways and its interactions with other molecules in both plant and animal systems.

Application of Advanced Metabolomics and Proteomics Platforms to Delineate Functional Roles

The application of advanced analytical platforms such as metabolomics and proteomics is set to revolutionize our understanding of the functional roles of this compound. thegoodscentscompany.combiorxiv.org Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can help to identify and quantify this compound and its related metabolites in various biological samples. ucd.ie This can provide insights into its distribution, turnover, and association with different physiological or pathological states. For example, metabolomics studies have been used to identify biomarkers for various diseases, and this compound has been identified as a potential metabolite of interest in some of these studies. nih.gov

Proteomics, the large-scale study of proteins, can be used to identify proteins that interact with or are influenced by this compound. thegoodscentscompany.com This can help to elucidate its mechanism of action and identify its downstream targets. For instance, proteomic screening has been used to investigate the antioxidant effects of plant extracts containing 3-(3,4-dihydroxyphenyl)lactic acid. thegoodscentscompany.com

The integration of metabolomics and proteomics data, often referred to as "multi-omics," will provide a more comprehensive and systems-level understanding of the biological functions of this compound. This approach can help to construct detailed metabolic and signaling networks and to identify novel functional roles for this compound.

Structure-Activity Relationship Studies of this compound Derivatives in Specific Biological Contexts

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecule's structure affect its biological function. This knowledge is crucial for the design of novel derivatives with enhanced or specific activities.

Research has shown that the catechol group (the 3,4-dihydroxyphenyl moiety) is a key feature responsible for the antioxidant properties of the compound. unibe.ch SAR studies on derivatives of this compound could explore how substitutions on the phenyl ring or modifications to the lactate (B86563) side chain influence its activity in various biological contexts. For example, the synthesis and biological evaluation of Danshensu (B613839) derivatives as potential anti-myocardial ischemia drug candidates is an active area of research. unibe.ch

Furthermore, understanding the SAR of this compound can provide insights into its interactions with specific enzymes or receptors. For instance, studies have investigated the anxiolytic-like effects of danshensu and its interaction with dopaminergic neurotransmitter signaling. researchgate.net By systematically modifying the structure of the molecule and assessing its biological effects, researchers can map the key structural features required for specific activities.

Role in Inter-species Chemical Communication and Broader Ecosystem Dynamics

The role of this compound in chemical communication between different species and its impact on broader ecosystem dynamics is a largely unexplored but fascinating area of future research. As a metabolite produced by both plants and gut microbiota, it has the potential to act as a signaling molecule in various ecological interactions. researchgate.net

In the context of the gut microbiome, the production of this compound by certain bacteria could influence the composition and function of the wider microbial community through processes like cross-feeding. researchgate.netspringermedizin.de Lactate itself is known to be an important intermediate in microbial fermentation, and its conversion to other metabolites can shape the gut environment. springermedizin.de

In plant ecosystems, the release of this compound into the soil could have allelopathic effects, influencing the growth of neighboring plants. It could also play a role in attracting or repelling herbivores or pathogens. Investigating these potential ecological roles will require a combination of analytical chemistry, microbiology, and ecology to unravel the complex chemical conversations happening in these environments.

Q & A

Q. What is the molecular structure and key physicochemical properties of 3-(3,4-dihydroxyphenyl)lactate?

Answer: The molecular formula is C₉H₉O₅⁻ (net charge -1 at physiological pH), with an average mass of 197.166 Da and monoisotopic mass of 197.04555 Da . It features a catechol group (3,4-dihydroxyphenyl) attached to a lactate backbone. Key properties include solubility in polar solvents (e.g., water, methanol) and instability under alkaline or oxidative conditions due to the catechol moiety . Structural confirmation requires techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) .

Q. How is this compound isolated from natural sources?

Answer: The compound is commonly extracted from Salvia miltiorrhiza (Danshen) using polar solvent extraction (e.g., 70% ethanol) followed by column chromatography (e.g., silica gel or Sephadex LH-20). Purity is assessed via HPLC-UV (λ = 280 nm) or LC-ELSD (evaporative light scattering detection) . For standardization, sodium salts (e.g., sodium danshensu) are often used to enhance stability .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Answer: Reverse-phase HPLC coupled with electrochemical detection (ECD) is optimal due to the compound’s redox-active catechol group . For complex matrices (e.g., plasma), solid-phase extraction (SPE) or protein precipitation with acetonitrile is advised prior to analysis. LC-MS/MS in negative ion mode (m/z 197→135) provides high sensitivity and specificity .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Answer: The (R)-enantiomer is enzymatically active in rosmarinic acid biosynthesis , catalyzed by hydroxyphenylpyruvate reductase (HPPR, EC 1.1.1.237) , which prefers NADPH as a cofactor . Stereochemical purity is critical for studying receptor interactions (e.g., antioxidant effects via Nrf2 activation). Chiral HPLC or capillary electrophoresis should be used to resolve enantiomers, as racemic mixtures may confound pharmacological data .

Q. What experimental strategies address contradictions in reported antioxidant mechanisms?

Answer: Discrepancies arise from assay conditions (e.g., pH, metal ions). To resolve:

- Use oxygen radical absorbance capacity (ORAC) and DPPH assays under standardized conditions (pH 7.4, 37°C).

- Compare results with structurally similar compounds (e.g., 3-(4-hydroxyphenyl)lactate) to isolate catechol-specific effects .

- Employ electron paramagnetic resonance (EPR) to directly quantify radical scavenging .

Q. How is this compound integrated into metabolic pathway studies?

Answer: It is a key intermediate in the shikimate pathway , linking phenylalanine metabolism to rosmarinic acid biosynthesis . To map flux:

Q. What are the challenges in synthesizing deuterated analogs for pharmacokinetic studies?

Answer: Deuterium incorporation at the α-position of lactate (C-2) requires stereospecific catalysis to preserve bioactivity. Methods include:

- Pd/C-catalyzed H/D exchange under mild acidic conditions.

- Enzymatic synthesis using deuterated pyruvate and HPPR .

Characterize products via ²H-NMR and isotope ratio mass spectrometry to confirm >98% isotopic purity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.